Cabotegravir-d3
Description
Properties
Molecular Formula |
C₁₉H₁₄D₃F₂N₃O₅ |
|---|---|
Molecular Weight |
408.37 |
Synonyms |
(3S,11aR)-N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Cabotegravir D3
Chemical Synthesis of Cabotegravir (B606451) Precursors
The synthesis of Cabotegravir, and by extension its deuterated form, is a multi-step process that hinges on the construction of a densely functionalized tricyclic pyridinone core. Research outlines several convergent synthetic routes that build the necessary molecular architecture. researchgate.net
A common strategy begins with the formation of a substituted pyridine-4-one intermediate. nih.govresearchgate.net One described method involves a four-step, one-pot operation starting from methyl 4-methoxy-3-oxobutanoate. This precursor is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and subsequently with 2,2-dimethoxyethylamine to yield a key enamine intermediate. nih.gov This intermediate is a critical building block for the pyridinone ring system.
The core pyridinone structure is then elaborated through a series of reactions to form the final tricyclic system. A key challenge in the synthesis is the diastereoselective formation of the oxazolidine (B1195125) ring fused to the pyridopyrazine core. researchgate.netnih.gov One approach involves the cyclization of an aldehyde precursor with (S)-alaninol, where the stereoselectivity can be controlled by the reaction conditions and the use of specific reagents like Mg(OTf)₂. nih.gov Another pathway describes the synthesis starting from a protected pyran, undergoing several transformations to yield the desired tricyclic acid. acs.org
The final steps typically involve the amidation of the carboxylic acid on the pyridinone ring with 2,4-difluorobenzylamine (B110887) to attach the characteristic side chain of Cabotegravir. nih.gov
Table 1: Key Intermediates in Cabotegravir Precursor Synthesis
| Intermediate Name | Structure | Role in Synthesis |
| Methyl 4-methoxy-3-oxobutanoate | CH₃OC(O)CH₂C(O)CH₂OCH₃ | Starting material for the pyridinone core construction. nih.gov |
| 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | Structure varies based on synthetic step | A common intermediate for several second-generation integrase inhibitors. researchgate.net |
| Tricyclic Pyridinone Carboxylic Acid | Complex tricyclic structure | The core heterocyclic system of Cabotegravir before the final amidation step. nih.gov |
| (S)-alaninol | HOCH₂CH(CH₃)NH₂ | Chiral building block used to form the oxazolidine ring diastereoselectively. nih.gov |
| 2,4-difluorobenzylamine | F₂C₆H₃CH₂NH₂ | Reagent for the final amidation to install the N-benzyl group. nih.gov |
Note: The structures are described by their chemical names as visual representations are not supported.
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites
The introduction of deuterium into the Cabotegravir structure to create Cabotegravir-d3 is a deliberate process designed to place the isotopes at specific, metabolically stable positions. The primary strategy for achieving this with high regioselectivity and isotopic purity is through the use of deuterated building blocks during the synthesis, rather than attempting to exchange hydrogen for deuterium on the final Cabotegravir molecule (late-stage deuteration). google.comgoogle.comnih.gov This approach ensures that the location and number of deuterium atoms are precisely controlled.
Deuteration Techniques and Reaction Conditions
To synthesize this compound, specific precursors are prepared in their deuterated forms. This can be achieved through various established deuteration methods.
Reductive Amination with Deuterated Reagents: If the deuterium is to be incorporated into an amine-containing fragment, reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) can be employed.
Deuterated Solvents: Reactions can be run in deuterated solvents like deuterated methanol (B129727) (CD₃OD) or heavy water (D₂O) in the presence of a suitable catalyst to exchange labile protons for deuterium. organic-chemistry.org For example, indium-catalyzed transfer hydrogenation can use D₂O as a deuterium source for the regioselective deuteration of certain organic molecules. organic-chemistry.org
Use of Pre-labeled Building Blocks: The most robust method involves synthesizing or commercially sourcing a key building block where the deuterium atoms are already in place. nih.gov For this compound, this could involve a deuterated version of 2,4-difluorobenzylamine or a deuterated fragment used to construct the heterocyclic core.
Table 2: Overview of Deuteration Techniques
| Technique | Deuterium Source | Typical Reaction Conditions | Applicability |
| Catalytic Exchange | Heavy Water (D₂O) | Metal catalyst (e.g., Pd, Pt), elevated temperatures. ansto.gov.au | Exchange of labile protons on heteroatoms or activated C-H bonds. |
| Reductive Deuteration | Sodium Borodeuteride (NaBD₄) | Reduction of ketones, aldehydes, or imines in a suitable solvent. | Introduction of deuterium at carbonyl or imine carbons. |
| Synthesis with Deuterated Precursors | Custom-synthesized deuterated starting materials | Standard synthetic organic reaction conditions. | Precise, regioselective incorporation at any desired non-labile position. nih.gov |
Regioselective Deuterium Labeling Approaches
Regioselectivity is paramount in the synthesis of isotopically labeled drug standards to ensure that the label does not participate in or alter metabolic pathways. nih.gov For this compound, the "d3" designation implies the incorporation of three deuterium atoms. The precise location is critical and is determined by the synthetic route.
Given the molecular formula of this compound (C₁₉H₁₄D₃F₂N₃O₅), the deuterium atoms replace hydrogens on carbon atoms. esschemco.com A common site for deuteration in similar drug molecules is the benzylic position, as C-H bonds at this location can be susceptible to metabolic oxidation. Therefore, a plausible and effective strategy for synthesizing this compound is the use of 2,4-difluorobenzyl-d₃-amine in the final amidation step. This precursor would be synthesized separately, for instance, by the reduction of 2,4-difluorobenzonitrile (B34149) with a deuterium source. This ensures that the three deuterium atoms are located specifically on the methylene (B1212753) bridge connecting the fluorophenyl ring to the amide nitrogen, a site that is both synthetically accessible and relevant for metabolic studies.
Purification and Isolation of this compound
Following the successful synthesis and deuterium incorporation, the final this compound compound must be rigorously purified to remove any unreacted starting materials, reagents, and non-deuterated or partially deuterated analogues. High chemical and isotopic purity is essential for its use as an internal standard in quantitative mass spectrometry assays. caymanchem.com
The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC) . google.com This technique separates compounds based on their hydrophobicity, allowing for the isolation of the desired product with high purity. After collection of the appropriate fractions, the solvent is removed, often through a process of lyophilization (freeze-drying), to yield the final compound as a stable solid. google.com
Quality control is a critical final step. The identity of the compound is confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. The isotopic purity—the percentage of molecules that contain the desired number of deuterium atoms (in this case, three)—is determined by mass spectrometry, which can distinguish between the masses of Cabotegravir (d0) and its deuterated isotopologues (d1, d2, d3, etc.). caymanchem.com A high deuterium incorporation (often >98%) is required for a reliable internal standard. esschemco.com
Advanced Analytical Characterization of Cabotegravir D3
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the molecular structure and assessing the purity of Cabotegravir-d3. These techniques provide detailed information about the compound's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. While specific spectral data for this compound is not extensively published, the analysis of its non-deuterated counterpart, Cabotegravir (B606451), provides a strong basis for its characterization. fda.gov.twfda.gov.tw
¹H NMR: In the ¹H NMR spectrum of Cabotegravir, distinct signals corresponding to each proton in the molecule are observed. For this compound, the key difference would be the absence of the signal corresponding to the methyl protons, confirming the successful deuteration at this position. The chemical shifts for Cabotegravir in DMSO-d6 have been reported, providing reference points for the remaining protons in the this compound structure. nih.govresearchgate.net
¹³C NMR: The ¹³C NMR spectrum of Cabotegravir shows well-resolved signals for each carbon atom. nih.govresearchgate.net For this compound, the spectrum is expected to be nearly identical to that of Cabotegravir, as the deuterium (B1214612) substitution has a negligible effect on the chemical shifts of the surrounding carbon atoms. The carbon of the deuterated methyl group would exhibit a characteristic multiplet due to C-D coupling.
²H NMR: Deuterium (²H) NMR would definitively confirm the location of the deuterium atoms. A single resonance peak corresponding to the -CD₃ group would be expected in the ²H NMR spectrum of this compound, providing conclusive evidence of successful isotopic labeling.
A study on Cabotegravir microcrystalline powders using solid-state NMR (SSNMR) spectroscopy has provided detailed chemical shift assignments, which serve as a valuable reference. nih.govresearchgate.net
| Predicted ¹H NMR Chemical Shifts for Cabotegravir |
| Data for the non-deuterated analogue, Cabotegravir, is available and provides a baseline for the expected spectrum of this compound, which would lack the methyl proton signal. drugbank.com |
| ¹³C NMR Chemical Shift Data for Cabotegravir (Solid State) |
| Well-resolved signals have been identified for the microcrystalline powder form of Cabotegravir. nih.govresearchgate.net |
Note: Specific NMR data for this compound is limited in public literature; the data presented is largely based on the analysis of the non-deuterated Cabotegravir.
Mass Spectrometry (MS) for Isotopic Confirmation
Mass spectrometry is indispensable for confirming the isotopic enrichment and molecular weight of this compound.
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition. For this compound, the expected molecular formula is C₁₉H₁₄D₃F₂N₃O₅, with a corresponding molecular weight of approximately 408.38 g/mol . pharmaffiliates.com Electrospray ionization (ESI) is a common technique used for the analysis of Cabotegravir and its analogues. esschemco.com
In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. For Cabotegravir, a transition of m/z 406.12 → 142.04 has been reported. impactfactor.org For this compound, a shift in the precursor ion to approximately m/z 409 would be expected, with fragmentation patterns largely similar to the non-deuterated standard. This technique is crucial for the quantitative analysis of Cabotegravir in biological matrices, where this compound serves as an internal standard. impactfactor.orgnih.gov
| Mass Spectrometry Data for this compound |
| Molecular Formula |
| Molecular Weight |
| Common Ionization Technique |
| Precursor Ion (m/z) for Cabotegravir |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of Cabotegravir reveals characteristic absorption bands corresponding to its functional groups. fda.gov.twfda.gov.tw Key absorptions include those for the O-H, N-H, C=O (amide and ketone), and C-F bonds. The IR spectrum of this compound is expected to be very similar to that of Cabotegravir, with subtle shifts in the C-D stretching and bending vibrations compared to C-H vibrations. FTIR analysis has been used to characterize Cabotegravir and its prodrugs, showing absorption bands around 2,919 cm⁻¹ (C-H stretch) and 1,765 cm⁻¹ (carbonyl stretch). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Cabotegravir exhibits absorption maxima that are characteristic of its chromophoric system. A UV-visible spectrophotometry method has been validated for the quantification of Cabotegravir in various matrices. lgcstandards.comnih.gov The detection wavelength for HPLC analysis is often set around 230 nm, 242.5 nm, or 257 nm, indicating significant absorbance in this region. researchgate.netneliti.comekb.eg The UV spectrum is not expected to differ between Cabotegravir and this compound, as the deuteration of the methyl group does not alter the electronic structure of the chromophores.
| Spectroscopic Data for Cabotegravir |
| IR Absorption Bands |
| UV Detection Wavelength |
Chromatographic Methods for Quantitative Analysis and Impurity Profiling
Chromatographic techniques are essential for determining the purity of this compound and for its use in the quantitative analysis of Cabotegravir.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the purity assessment and quantification of Cabotegravir and its related compounds. Several RP-HPLC methods have been developed. researchgate.netekb.egzenodo.org Purity of this compound has been reported to be greater than 95% or even 99.8% by HPLC. lgcstandards.comesschemco.com
A typical HPLC method for the analysis of Cabotegravir involves a C18 or a phenyl column. Mobile phases often consist of a mixture of an acidic buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic solvent like acetonitrile. ekb.egzenodo.orgymerdigital.com
| Example HPLC Method Parameters for Cabotegravir Analysis |
| Stationary Phase |
| Mobile Phase |
| Flow Rate |
| Detection |
| Retention Time (Cabotegravir) |
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC offers faster analysis times and improved resolution compared to conventional HPLC. UHPLC methods, often coupled with mass spectrometry (UHPLC-MS/MS), are the gold standard for the quantification of Cabotegravir in biological fluids, where this compound is used as an internal standard. ijprajournal.comrjptonline.org
These methods provide high sensitivity and specificity. A UHPLC-MS/MS assay for the simultaneous quantification of several antiretroviral drugs, including Cabotegravir, has been developed and validated. nih.govresearchgate.net
| Example UHPLC Method Parameters for Cabotegravir Analysis |
| Stationary Phase |
| Mobile Phase |
| Flow Rate |
| Detection |
| Retention Time (Cabotegravir) |
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is a powerful analytical technique primarily suited for compounds that are volatile or can be converted into a volatile form through derivatization. acs.org this compound, like its parent compound Cabotegravir, is a relatively large, complex, and non-volatile molecule. Its high molecular weight and polarity make it unsuitable for direct analysis by GC without significant chemical modification.
While derivatization could theoretically render the molecule more volatile, this approach is not standard practice for the analysis of this compound. The development of a robust and reproducible derivatization method would be complex and may introduce analytical variability. The overwhelmingly preferred analytical technique for Cabotegravir and its deuterated analogue in biological samples is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is better suited for non-volatile and thermally labile molecules. ijprajournal.comresearchgate.net While GC may be employed to analyze volatile impurities in the raw materials used for synthesizing Cabotegravir, it is not a primary technique for the characterization or quantification of the final this compound compound in bioanalytical settings. acs.orgresearchgate.net
Method Development and Validation for Biological Matrices
The development and validation of robust bioanalytical methods are critical for accurately measuring drug concentrations in biological fluids. For the quantification of Cabotegravir, LC-MS/MS is the gold standard, providing high sensitivity and selectivity. unil.ch In these assays, a stable isotope-labeled internal standard is essential to correct for variability during sample preparation and analysis. This compound is an ideal internal standard for Cabotegravir because its physicochemical properties are nearly identical to the analyte, but it is distinguishable by its mass. globalresearchonline.net Validation is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), to ensure the reliability of the analytical data. researchgate.netnih.gov
Matrix Effects and Ion Suppression Investigations
Biological matrices such as plasma, serum, and whole blood are complex mixtures containing endogenous components like phospholipids, salts, and proteins. researchgate.net During LC-MS/MS analysis, these components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing inaccurate quantification. unil.ch
Investigating these effects is a critical part of method validation. A common technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the system after the analytical column while a blank, extracted biological sample is injected. nih.govresearchgate.net Any dip or rise in the analyte's signal at different retention times indicates the presence of matrix effects.
Studies on Cabotegravir have shown that with appropriate chromatographic separation and sample preparation, such as protein precipitation, significant matrix effects can be minimized. researchgate.netnih.gov The most effective strategy to compensate for any residual and unavoidable matrix effects is the use of a stable isotope-labeled internal standard like this compound. unil.ch Because this compound co-elutes with Cabotegravir and experiences the same degree of ion suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, ensuring accurate and precise quantification. unil.chnih.gov Validation studies for Cabotegravir assays using isotopically labeled internal standards have consistently reported acceptable matrix effect results. researchgate.netnih.gov
Sensitivity and Linearity Determinations
The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. mdpi.com Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
LC-MS/MS methods developed for Cabotegravir, utilizing this compound or similar isotopic standards, demonstrate excellent sensitivity and wide linear ranges, suitable for clinical and research applications. For instance, a validated method for quantifying Cabotegravir and Rilpivirine (B1684574) in dried blood spots (DBS) established a linear range of 25 to 20,000 ng/mL for Cabotegravir. researchgate.netnih.gov Another multiplex assay for several antiretroviral drugs in human plasma reported a linear range of 30 to 9000 ng/mL for Cabotegravir. nih.gov The high sensitivity and broad dynamic ranges achieved are essential for capturing the full pharmacokinetic profile of the drug.
The table below summarizes the sensitivity and linearity findings from various studies on Cabotegravir, where this compound would serve as the internal standard.
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Dried Blood Spots (DBS) | 25 - 20,000 | 25 | researchgate.netnih.gov |
| Human Plasma | 30 - 9,000 | 30 | nih.gov |
| Rat Plasma | 0.05 - 1000 (µg/mL) | 0.05 (µg/mL) | researchgate.net |
| Various Biological Matrices | 2.22 (SVF) - 5.13 (tissue) | Not specified | ijprajournal.com |
This table is interactive. Users can sort columns to compare findings across different studies.
Precision and Accuracy Assessments
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the percent coefficient of variation (%CV) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govmdpi.com Accuracy refers to the closeness of the mean test results to the true value, often expressed as percent bias or percent recovery. researchgate.netmdpi.com
According to regulatory guidelines, the precision (%CV) should not exceed 15% (or 20% at the LLOQ), and the accuracy should be within 85-115% of the nominal value (or 80-120% at the LLOQ). researchgate.net Validated methods for Cabotegravir quantification consistently meet these criteria. For a multiplex assay in plasma, the intra-day (repeatability) and inter-day (intermediate precision) results for Cabotegravir were between 2.6% - 11% and 3.0% - 11.2%, respectively, with trueness (accuracy) ranging from 94.7% to 107.5%. nih.gov Another study quantifying Cabotegravir in rat plasma reported intra- and inter-day precision and accuracy results to be below 15%. researchgate.net
The table below presents a summary of precision and accuracy data from published validation studies for Cabotegravir.
| Biological Matrix | Precision (%CV) | Accuracy | Reference |
| Human Plasma | Intra-day: 2.6% - 11% | 94.7% - 107.5% | nih.gov |
| Inter-day: 3.0% - 11.2% | |||
| Dried Blood Spots (DBS) | Acceptable (within ±15%) | Acceptable (within ±15%) | researchgate.netnih.gov |
| Rat Plasma | < 15% | < 15% | researchgate.net |
| Human Plasma (Multiplex) | Repeatability: 1.1% - 8.1% | 89.8% - 107.8% | researchgate.netmdpi.com |
| Intermediate: 1.3% - 10.9% |
This table is interactive. Users can sort columns to compare findings across different studies.
These robust validation results underscore the reliability of using this compound as an internal standard in high-performance analytical methods, ensuring the generation of high-quality data for pharmacokinetic analysis and therapeutic drug monitoring.
Preclinical Pharmacokinetics and Disposition of Cabotegravir D3
Absorption Kinetics in In Vitro and Animal Models
Detailed in vitro and in vivo preclinical studies on the absorption kinetics specifically for Cabotegravir-d3 are not extensively available in publicly accessible literature. However, the absorption profile of its non-deuterated counterpart, Cabotegravir (B606451), has been well-characterized in various preclinical models. These studies provide a foundational understanding from which the absorption kinetics of this compound can be inferred, considering the potential effects of deuteration.
Cabotegravir is a potent integrase strand transfer inhibitor characterized by low aqueous solubility. nih.govnih.gov Following oral administration in animal models, Cabotegravir is rapidly absorbed. gskstatic.com In non-human primates, pharmacokinetic studies have been conducted to establish dosing regimens that produce plasma concentrations comparable to those in humans. natap.org For instance, in rhesus macaques, oral administration of Cabotegravir demonstrated dose-dependent absorption. natap.org
The use of deuterated compounds, such as this compound, is a common strategy in drug development, often employed to alter metabolic pathways and enhance pharmacokinetic properties. medchemexpress.com Deuteration involves the substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This substitution can lead to a stronger chemical bond (the kinetic isotope effect), which may slow down metabolic processes that involve the cleavage of that bond. Consequently, deuteration can potentially increase a drug's half-life and exposure. medchemexpress.com While specific in vitro permeability or transporter assays for this compound are not detailed in the available literature, Cabotegravir itself is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). viivhealthcare.comrwandafda.gov.rw However, due to its high permeability, its absorption is not expected to be significantly altered by inhibitors of these transporters. viivhealthcare.comrwandafda.gov.rw
It is plausible that the primary absorption mechanisms for this compound would be similar to those of unlabeled Cabotegravir. The key difference would likely emerge from altered first-pass metabolism in the gut and liver, should the sites of deuteration be susceptible to metabolic enzymes. One source suggests that deuteration at the C6 methyl group of Cabotegravir can affect its metabolic stability.
Distribution Profile in Preclinical Animal Systems
The distribution of a drug throughout the body is a critical pharmacokinetic parameter that influences its efficacy and potential for toxicity. The following sections detail the available preclinical data on the distribution of Cabotegravir, which serves as a proxy for understanding the likely distribution profile of this compound.
Tissue Distribution Studies in Animal Models (e.g., rodent, non-human primate)
Preclinical studies have demonstrated that Cabotegravir distributes to various tissues in animal models. In rats, following administration of a long-acting parenteral formulation, Cabotegravir was primarily identified within the drug depot at the injection site. oup.com Further analysis using imaging techniques established that the drug was taken up by macrophages associated with this depot. oup.com Studies in pregnant rats have shown that Cabotegravir can cross the placenta and be detected in fetal tissues. europa.eu
In non-human primates, specifically macaques, Cabotegravir has been shown to penetrate mucosal tissues, which is a crucial aspect for an HIV prevention agent. natap.org However, the tissue-to-plasma concentration ratios in rectal, vaginal, and cervical tissues were generally low. natap.org Despite this, the concentrations in these tissues were often maintained above the protein-adjusted 90% inhibitory concentration (PA-IC90). natap.org In male macaques, the pharmacokinetic profile of Cabotegravir was also evaluated in penile fluids and tissues, with measurable concentrations detected in the glans, foreskin, and urethra. oup.com
The following table summarizes the tissue distribution of unlabeled Cabotegravir in preclinical models.
| Animal Model | Tissue | Key Findings | Reference |
| Rat | Injection site muscle | Drug primarily located within the depot. | oup.com |
| Rat | Fetal tissues | Cabotegravir crosses the placenta. | europa.eu |
| Macaque | Rectal, Vaginal, Cervical Tissues | Low tissue-to-plasma ratios, but concentrations can remain above PA-IC90. | natap.org |
| Macaque | Penile Tissues (Glans, Foreskin, Urethra) | Detectable concentrations of Cabotegravir. | oup.com |
Protein Binding Dynamics and Deuteration Impact
Cabotegravir is highly bound to plasma proteins, with reports indicating over 99% binding. nih.gov This high degree of protein binding is a significant factor in its distribution, as generally only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. jscimedcentral.com The low tissue penetration observed in some studies may be related to this extensive plasma protein binding. natap.org
Excretion Pathways and Deuterium Influence
The elimination of a drug from the body occurs through metabolism and excretion. Understanding these pathways is essential for determining the dosing regimen and potential for drug-drug interactions.
Biliary and Renal Clearance Mechanisms in Animal Models
In preclinical species, the primary route of elimination for Cabotegravir is through the feces. europa.eu In mice and rats, approximately 95% of the administered dose is excreted in the feces, while in monkeys, this figure is around 80%. europa.eu The parent compound, Cabotegravir, is the main component found in the feces. europa.eu
Biliary excretion plays a significant role in the elimination of Cabotegravir in animal models. europa.eu In rodents, a majority of the absorbed drug is secreted into the bile, with minimal renal excretion. europa.eu In mice and rats, biliary excretion of metabolites accounted for a fraction of the dose, while in monkeys, this pathway was more prominent for metabolites. europa.eu The glucuronide metabolite of Cabotegravir (M1) was detected in the bile of these species but not in the feces, suggesting it may be hydrolyzed back to the parent compound in the gut. europa.eu
Renal excretion of unchanged Cabotegravir is a minor pathway in preclinical animals, accounting for a small percentage of the total dose. europa.eu The majority of the drug-related material found in the urine is in the form of metabolites. europa.eu
Molecular Mechanism of Action and Deuterium Effects at the Target Level
Elucidation of Molecular Interactions with HIV Integrase
The primary molecular target of Cabotegravir (B606451), and by extension Cabotegravir-d3, is the HIV integrase (IN) enzyme. This enzyme is crucial for the replication cycle of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Cabotegravir inhibits the strand transfer step of this process, effectively preventing the covalent linkage of the viral genetic material with the host's chromosomes. researchgate.netopnme.com This inhibition is achieved through high-affinity binding to the active site of the integrase enzyme. researchgate.netd-nb.info
Binding Affinity Studies (e.g., Enzyme Kinetics, Dissociation Constants)
Specific binding affinity data, such as dissociation constants (Kd) or inhibitory constants (Ki) for this compound with HIV integrase, are not extensively available in peer-reviewed literature. However, the non-deuterated parent compound, Cabotegravir, is known to be a highly potent inhibitor. For instance, Cabotegravir sodium has demonstrated a 50% inhibitory concentration (IC50) of approximately 2.5 nM against HIVADA in cellular assays and an IC50 of 3.0 nM in in vitro strand transfer assays. medchemexpress.comchemsrc.com Another study reported an IC50 of 77.8 ± 22.4 nM in strand transfer assays using recombinant HTLV-1 integrase. nih.gov
The primary rationale for deuteration is often to slow the rate of metabolism by reinforcing chemical bonds, a phenomenon known as the kinetic isotope effect. This modification is not generally expected to directly alter the intrinsic binding affinity of the molecule to its target, as the electronic properties and the static molecular structure are largely unchanged. Therefore, it is hypothesized that the binding affinity of this compound for HIV integrase would be comparable to that of Cabotegravir.
Table 1: HIV Integrase Inhibitory Potency of Cabotegravir
| Compound | Assay Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| Cabotegravir Sodium | Cell-based | HIVADA | 2.5 | chemsrc.com |
| Cabotegravir | In vitro strand transfer | HIV-1 Integrase | 3.0 | medchemexpress.com |
| Cabotegravir | In vitro strand transfer | HTLV-1 Integrase | 77.8 ± 22.4 | nih.gov |
| This compound | Data not publicly available |
Conformational Changes Induced by Ligand Binding
Upon binding to the HIV intasome (the complex of integrase and viral DNA), INSTIs like Cabotegravir induce specific conformational changes. These changes are critical for their inhibitory action, which involves chelating the divalent metal ions (typically Mg2+) in the enzyme's active site and displacing the terminal 3' nucleotide of the viral DNA. oup.com Studies on Cabotegravir and its analogues have revealed that multiple parts of the molecule, including the fused ring system and the difluorobenzene ring, are crucial for both target binding and determining the molecule's solubility. researchgate.netnih.gov While specific studies on the conformational changes induced by this compound have not been published, it is expected that it would induce changes virtually identical to those caused by its non-deuterated counterpart due to the similarity in their three-dimensional structures.
Impact of Deuteration on Target Engagement and Inhibitory Potency (In Vitro Studies)
The primary impact of deuteration on a drug molecule is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond. While this primarily affects pharmacokinetics, it could indirectly impact target engagement in a cellular context over time by increasing the intracellular concentration and half-life of the active compound.
Direct in vitro comparisons of the inhibitory potency of Cabotegravir and this compound are not available in the public domain. However, studies on other deuterated drugs, such as the deuterated analogue of the NNRTI nevirapine (B1678648) (12-d3-NVP), have shown that deuteration can sometimes lead to slight alterations in inhibitory potency. For 12-d3-NVP, the IC50 against HIV reverse transcriptase was found to be 0.910 ± 0.042 μM, compared to 0.540 ± 0.055 μM for the parent compound, indicating a modest decrease in potency in that specific case. acs.org Without direct experimental data for this compound, it remains a hypothesis that its in vitro inhibitory potency against HIV integrase would be very similar to that of Cabotegravir.
Table 2: Comparative In Vitro Inhibitory Potency
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Nevirapine | HIV Reverse Transcriptase | 0.540 ± 0.055 | acs.org |
| 12-d3-Nevirapine | HIV Reverse Transcriptase | 0.910 ± 0.042 | acs.org |
| This compound | HIV Integrase | Data not publicly available |
Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM) for Deuterated Compound-Target Complexes
Structural biology techniques such as X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for visualizing the precise interactions between a drug and its target at an atomic level. A number of structures of Cabotegravir analogues in complex with the HIV intasome have been determined, providing critical insights into their mechanism of action. nih.gov However, there are no publicly available crystal or cryo-EM structures of a this compound-target complex.
Cellular Permeability and Intracellular Accumulation Mechanisms (e.g., transport proteins, passive diffusion)
The process of passive diffusion and the interactions with transport proteins are primarily governed by a molecule's physicochemical properties such as lipophilicity, size, and charge, none of which are significantly altered by deuteration. Therefore, it is expected that this compound would exhibit similar cellular permeability and intracellular accumulation mechanisms to Cabotegravir. Studies on other antiretrovirals have shown a hierarchy of intracellular accumulation that is dependent on interactions with transporters. nih.gov While specific data for this compound is lacking, it is unlikely that deuteration would fundamentally change its classification as a high-permeability compound or its interactions with key cellular transporters.
Metabolic Pathways and Deuterium Kinetic Isotope Effects of Cabotegravir D3
Identification of Primary Metabolic Enzymes and Pathways
The metabolism of Cabotegravir (B606451) is primarily handled by Phase II glucuronidation enzymes, with a negligible contribution from Phase I oxidative enzymes. This metabolic profile is not expected to fundamentally change for its deuterated analogue, Cabotegravir-d3.
Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9
The principal route of metabolism for Cabotegravir is glucuronidation, a process that conjugates the drug with glucuronic acid to enhance its water solubility and facilitate excretion. nih.gov This reaction is predominantly catalyzed by the enzyme UGT1A1, which is responsible for the majority of Cabotegravir's metabolic clearance. mdpi.comgsk.comeuropa.eu A secondary, lesser contribution to this process is made by the UGT1A9 enzyme. mdpi.comgsk.comeuropa.eu Studies have shown that UGT1A1 accounts for approximately 67% of the glucuronidation of Cabotegravir, with UGT1A9 responsible for the remaining 33%. drugbank.comnih.gov Consequently, Cabotegravir is classified as a substrate for both UGT1A1 and UGT1A9. nih.govmdpi.com Polymorphisms in the UGT1A1 gene that lead to reduced enzyme function can result in a modest increase in Cabotegravir plasma concentrations, though this is not typically considered clinically significant. europa.eupharmgkb.org
Characterization of Metabolite Profiles (e.g., glucuronides)
Consistent with its primary metabolic pathway, the main metabolite of Cabotegravir is an O-glucuronide conjugate. mdpi.comresearchgate.net This ether glucuronide, designated as M1, is the predominant metabolite found in urine and has also been detected in bile. researchgate.neteuropa.eu Another minor metabolite, M2, which is a glucose conjugate, has also been identified. drugbank.comeuropa.eu Unchanged Cabotegravir is the main component circulating in the plasma, accounting for over 90% of the drug-related material. europa.eufda.gov.tw The pharmacologically inactive glucuronide conjugate is the primary form in which the drug is eliminated through the kidneys. researchgate.netfda.gov.tw For this compound, the resulting primary metabolite would be the deuterated equivalent, this compound O-glucuronide.
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Metabolic Rates
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect is most pronounced when the cleavage of a carbon-hydrogen bond is the rate-limiting step in a reaction. nih.gov In drug metabolism, this can lead to a decreased rate of breakdown, potentially increasing the drug's half-life and exposure. wikipedia.orgscienceopen.com
In Vitro Metabolic Stability Studies with Microsomes and Hepatocytes (e.g., species differences)
In vitro studies using human liver microsomes and hepatocytes are standard methods for assessing metabolic stability. For Cabotegravir, such studies show that it is a low-clearance drug, consistent with its primary reliance on the generally slower UGT-mediated metabolism rather than rapid CYP-mediated oxidation. researchgate.net The primary metabolite of Cabotegravir was found to be consistent across species, including mice, rats, and monkeys, as well as in humans. researchgate.net
For this compound, the introduction of deuterium at a site of metabolic attack would be expected to decrease the rate of metabolism, thereby increasing its metabolic stability. The magnitude of this KIE would depend on the precise location of the deuterium atoms. If the deuteration is at or near the site of glucuronidation, it could slow down the action of UGT1A1 and UGT1A9. The table below illustrates a hypothetical comparison of metabolic stability between the parent compound and its deuterated analogue.
| Compound | Test System | Parameter | Hypothetical Value | Interpretation |
|---|---|---|---|---|
| Cabotegravir | Human Liver Microsomes | Half-Life (t½, min) | > 60 | Low Clearance |
| This compound | Human Liver Microsomes | Half-Life (t½, min) | > 90 | Potentially Lower Clearance (due to KIE) |
| Cabotegravir | Human Hepatocytes | Intrinsic Clearance (μL/min/10⁶ cells) | 5 | Low Clearance |
| This compound | Human Hepatocytes | Intrinsic Clearance (μL/min/10⁶ cells) | < 5 | Potentially Lower Clearance (due to KIE) |
This table is for illustrative purposes only and is based on the theoretical principles of the kinetic isotope effect.
Mechanistic Implications of KIEs on Metabolic Clearance
The metabolism of cabotegravir is primarily mediated by the process of glucuronidation, a phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule, rendering it more water-soluble and facilitating its excretion. In vitro phenotyping experiments have definitively identified UDP-glucuronosyltransferase (UGT) 1A1 as the principal enzyme responsible for cabotegravir's metabolism, with a minor contribution from UGT1A9. nih.govnih.govhiv-druginteractions.org Studies indicate that UGT1A1 accounts for approximately 60-67% of the metabolic clearance, while UGT1A9 contributes about 33-35%. drugbank.commdpi.comnih.gov
This compound is a deuterated isotopologue of cabotegravir, meaning specific hydrogen atoms in the molecule have been replaced by deuterium. This substitution has significant mechanistic implications for its metabolic clearance due to the deuterium kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom involved in a bond-breaking step is replaced by deuterium. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break.
In the context of cabotegravir metabolism, the rate-limiting step in the UGT1A1-mediated glucuronidation pathway involves the cleavage of a C-H bond at the site of metabolism. By substituting hydrogen with deuterium at this metabolically active position to create this compound, the rate of this bond-breaking step is reduced. This isotopic substitution is expected to decrease the intrinsic clearance (Clint) of the compound. Consequently, the metabolic clearance of this compound via the UGT1A1 pathway would be slower compared to its non-deuterated counterpart. This retardation of metabolism can lead to a longer half-life and increased systemic exposure (Area Under the Curve, AUC) of the parent drug. While specific quantitative KIE data for this compound are not extensively available in published literature, the established principles of drug metabolism strongly support this mechanistic consequence.
Role of Genetic Polymorphisms in Metabolizing Enzymes on Deuterated Cabotegravir Fate (In Vitro Modeling)
The fate of deuterated cabotegravir is intrinsically linked to the genetic variability of the UGT1A1 enzyme, which exhibits well-documented polymorphisms that alter its metabolic activity. mdpi.com These genetic variations can significantly influence the pharmacokinetics of cabotegravir and, by extension, this compound. Although direct in vitro modeling studies on this compound are limited, the extensive data on the parent compound allow for robust extrapolation.
Reduced-function alleles of the UGT1A1 gene, such as UGT1A128 and UGT1A16, result in decreased enzyme expression or activity. hsa.gov.sgnih.gov Individuals carrying these alleles, particularly those who are homozygous (28/28) or compound heterozygous, are classified as poor metabolizers. sonicgenetics.com.au Clinical studies on cabotegravir have demonstrated that individuals with genetically predicted low UGT1A1 activity exhibit significantly higher plasma concentrations of the drug compared to those with normal UGT1A1 activity. nih.govnih.gov
For this compound, the impact of these genetic polymorphisms is expected to be amplified. The already reduced metabolic rate due to the kinetic isotope effect would be further compounded by the inherently lower enzymatic activity in individuals with reduced-function UGT1A1 alleles. In an in vitro model using human liver microsomes or recombinant UGT1A1 enzymes from individuals with different genotypes, one would anticipate observing a more pronounced decrease in the metabolic rate of this compound in systems representing poor metabolizers compared to those representing normal metabolizers.
This synergistic effect—the combination of the intrinsic KIE of this compound and the reduced enzymatic capacity from genetic polymorphisms—would likely lead to a more substantial increase in drug exposure in individuals with low-activity UGT1A1 genotypes than is observed with the non-deuterated drug alone.
The following tables summarize the observed effects of UGT1A1 polymorphisms on the pharmacokinetics of the non-deuterated form of cabotegravir, providing a basis for the anticipated effects on this compound.
| Predicted UGT1A1 Activity | Parameter | Fold Increase vs. Normal Activity | P-value |
|---|---|---|---|
| Low | Cmax (Maximum Concentration) | 1.28 | <0.05 |
| AUCτ (Area Under the Curve) | 1.41 | <0.05 | |
| Cτ (Trough Concentration) | 1.50 | <0.05 |
Data derived from studies on oral administration of cabotegravir. nih.govnih.gov
| Predicted UGT1A1 Activity | Parameter | Fold Increase vs. Normal Activity | P-value |
|---|---|---|---|
| Low | Cmax (Maximum Concentration) | 1.18 | <0.05 |
| AUCτ (Area Under the Curve) | 1.16 | <0.05 | |
| Cτ (Trough Concentration) | 1.24 | <0.05 |
Data derived from studies on long-acting intramuscular administration of cabotegravir. nih.govnih.gov
Mechanistic Investigations of Drug Drug Interactions Involving Cabotegravir D3
Assessment of Cabotegravir-d3 as a Substrate or Inhibitor of Drug Transporters
In vitro studies have been conducted to determine the interaction of cabotegravir (B606451) with a range of clinically relevant drug transporters. These investigations are crucial for predicting potential drug-drug interactions (DDIs).
Organic Anion Transporters (OATs: OAT1, OAT3)
Research has identified cabotegravir as an inhibitor of renal organic anion transporters OAT1 and OAT3. mdpi.comnih.gov In vitro data have established specific half-maximal inhibitory concentrations (IC50), with an IC50 of 0.81 µM for OAT1 and 0.41 µM for OAT3. mdpi.comnih.govnih.govamazonaws.comeuropa.eucroiconference.org This inhibitory action suggests a potential for DDIs with co-administered drugs that are substrates of these transporters, possibly leading to increased systemic concentrations of those substrates. mdpi.comnih.gov
Physiologically-based pharmacokinetic (PBPK) modeling has been used to extrapolate these in vitro findings to a clinical context. mdpi.comamazonaws.com One such model predicted that cabotegravir could increase the area under the curve (AUC) of OAT1/3 substrates by up to 80%. amazonaws.comnih.gov Another PBPK analysis predicted a more modest mean increase in systemic exposure for OAT1/OAT3 substrates of less than 25%. mdpi.comnih.gov Despite the inhibitory potential, an integrated review of data concluded that clinically relevant interactions with OAT1/3 substrates are not expected based on PBPK modeling. fda.gov However, caution is still advised when cabotegravir is co-administered with OAT1/3 substrate drugs that have a narrow therapeutic index, such as methotrexate. europa.eu There is no evidence to suggest that cabotegravir is a substrate for OAT1 or OAT3.
Efflux Transporters (P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP))
Cabotegravir has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govamazonaws.comeuropa.eufda.govdovepress.com These transporters are located in various tissues, including the intestines, and can affect drug absorption. However, studies have noted that cabotegravir possesses high intrinsic membrane permeability. nih.govdovepress.com This characteristic is thought to limit the impact of P-gp and BCRP on its intestinal absorption, meaning that inhibitors of these transporters are not expected to cause significant changes in cabotegravir exposure. nih.govnih.goveuropa.eudovepress.comhep-druginteractions.org
As a potential perpetrator of interactions, in vitro evaluations show that cabotegravir is a weak inhibitor of P-gp and BCRP, and is not considered a clinically relevant inhibitor of these transporters at therapeutic concentrations. nih.govnih.govamazonaws.comfda.govgskpro.com
Other Relevant Transporters (MRP2, MRP4, MATE1, MATE2-K, OATP1B1, OATP1B3, OCT1, OCT2, BSEP)
The interaction profile of cabotegravir has been assessed against a wider panel of transporters to ensure a comprehensive understanding of its DDI potential. In vitro studies have demonstrated that cabotegravir does not cause clinically relevant inhibition of the Multidrug Resistance-Associated Protein 2 (MRP2), Multidrug Resistance-Associated Protein 4 (MRP4), Multidrug and Toxin Extrusion Protein 1 (MATE1), Multidrug and Toxin Extrusion Protein 2-K (MATE2-K), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporting Polypeptide 1B3 (OATP1B3), Organic Cation Transporter 1 (OCT1), Organic Cation Transporter 2 (OCT2), or the Bile Salt Export Pump (BSEP). nih.govnih.govamazonaws.comfda.govgskpro.com Furthermore, in vitro data indicate that cabotegravir is not a substrate for OATP1B1, OATP1B3, or OCT1. amazonaws.comfda.gov
| Transporter | Cabotegravir as a Substrate | Cabotegravir as an Inhibitor | Inhibitory Concentration (IC50) | Clinical Relevance of Interaction |
|---|---|---|---|---|
| OAT1 | No | Yes mdpi.comnih.gov | 0.81 µM nih.govnih.govamazonaws.com | Potential for interaction with narrow therapeutic index substrates. europa.eu PBPK models predict no clinically significant DDI. fda.gov |
| OAT3 | No | Yes mdpi.comnih.gov | 0.41 µM nih.govnih.govamazonaws.com | Potential for interaction with narrow therapeutic index substrates. europa.eu PBPK models predict no clinically significant DDI. fda.gov |
| P-gp | Yes nih.govnih.govamazonaws.com | Weak/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Substrate interaction unlikely to be significant due to high permeability. nih.govdovepress.com |
| BCRP | Yes nih.govnih.govamazonaws.com | Weak/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Substrate interaction unlikely to be significant due to high permeability. nih.govdovepress.com |
| MRP2 | Not reported | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| MRP4 | Not reported | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| MATE1 | Not reported | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| MATE2-K | Not reported | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| OATP1B1 | No amazonaws.comfda.gov | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| OATP1B3 | No amazonaws.comfda.gov | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| OCT1 | No amazonaws.comfda.gov | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| OCT2 | Not reported | No/Not clinically relevant nih.govnih.govamazonaws.comfda.gov | - | Not expected |
| BSEP | Not reported | No/Not clinically relevant amazonaws.comfda.govgskpro.com | - | Not expected |
Evaluation of Enzyme Induction or Inhibition Potential by this compound (In Vitro Systems)
The potential for this compound to perpetrate drug-drug interactions via effects on metabolic enzymes has been thoroughly investigated using in vitro systems.
UGT Enzymes (UGT1A1, UGT1A9)
Cabotegravir undergoes metabolism primarily via glucuronidation. nih.gov The main enzyme responsible for this metabolic pathway is UDP-glucuronosyltransferase 1A1 (UGT1A1), with a lesser contribution from UGT1A9. nih.govdovepress.comhiv-druginteractions.orghiv.govgsk.comnih.gov Because cabotegravir is a substrate for these enzymes, its plasma concentrations can be affected by drugs that induce or inhibit UGT1A1. hiv.gov
Conversely, when assessing cabotegravir's potential to affect other drugs, in vitro studies have shown that it is not a clinically relevant inhibitor of a wide range of UGT enzymes, including UGT1A1 and UGT1A9. nih.govamazonaws.comfda.govgskpro.com Furthermore, cabotegravir did not demonstrate any potential to induce UGT enzymes. nih.govdovepress.com
CYP Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6)
In vitro evaluations have demonstrated that cabotegravir has a low potential to interact with cytochrome P450 (CYP) enzymes. dovepress.com Specifically, at clinically relevant concentrations, cabotegravir did not inhibit key CYP isozymes, including CYP3A4, CYP2C9, and CYP2D6, as well as CYP1A2, CYP2A6, CYP2B6, CYP2C8, and CYP2C19. nih.govamazonaws.comfda.govgskpro.com
The lack of interaction with CYP3A4 was further confirmed in a clinical study where cabotegravir had no effect on the pharmacokinetics of midazolam, a sensitive probe substrate for CYP3A4. nih.goveuropa.eunih.gov In addition to its low inhibitory potential, in vitro studies using human hepatocytes showed that cabotegravir does not induce the expression of CYP1A2, CYP2B6, or CYP3A4. amazonaws.comeuropa.eufda.govnih.gov
| Enzyme Family | Specific Enzyme | Cabotegravir as an Inhibitor | Cabotegravir as an Inducer | Clinical Relevance of Interaction |
|---|---|---|---|---|
| UGT | UGT1A1 | No/Not clinically relevant nih.govamazonaws.comfda.gov | No nih.govdovepress.com | Not expected to perpetrate DDIs. Cabotegravir is a substrate of this enzyme. nih.govhiv.gov |
| UGT1A9 | No/Not clinically relevant nih.govamazonaws.comfda.gov | No nih.govdovepress.com | Not expected to perpetrate DDIs. Cabotegravir is a substrate of this enzyme. nih.govhiv.gov | |
| CYP | CYP3A4 | No/Not clinically relevant nih.govamazonaws.comfda.gov | No amazonaws.comeuropa.eufda.gov | Not expected. Confirmed in a clinical study with midazolam. nih.goveuropa.eu |
| CYP2C9 | No/Not clinically relevant nih.govamazonaws.comfda.gov | Not reported | Not expected | |
| CYP2D6 | No/Not clinically relevant nih.govamazonaws.comfda.gov | Not reported | Not expected |
Preclinical Drug-Drug Interaction Studies in Animal Models (e.g., co-administration with probe substrates)
Preclinical evaluation of drug-drug interactions using animal models is a fundamental step in characterizing the safety and metabolic profile of a new chemical entity. For cabotegravir, these studies have provided essential insights into its potential to act as a perpetrator or victim of DDIs, primarily focusing on its known metabolic pathways.
Research Findings from a Murine Model
A significant preclinical study investigated the interactive effects between cabotegravir and morphine in male and female mice. researchgate.net This study was pertinent as both compounds undergo glucuronidation via uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes in the liver, suggesting a potential for competitive metabolism. researchgate.net
The co-administration of cabotegravir with morphine resulted in sex-specific interactions. In male mice, the presence of cabotegravir appeared to increase morphine concentrations in the brain. researchgate.net This was correlated with fluctuations in the expression of UGT enzymes, which altered the metabolism and excretion of the drugs. researchgate.net Furthermore, the combination led to changes in the production of inflammatory cytokines, with morphine primarily driving these changes in the brain and cabotegravir in the liver. researchgate.net These molecular changes suggest that co-exposure to cabotegravir can alter the biodistribution, metabolism, and inflammatory response associated with morphine in a sex-dependent manner. researchgate.net
Table 1: Summary of Cabotegravir and Morphine Interaction Study in Mice
| Parameter | Observation in Male Mice | Observation in Female Mice | Reference |
|---|---|---|---|
| Morphine Brain Concentration | Intensified upon co-administration with cabotegravir. | No significant intensification reported. | researchgate.net |
| Morphine Analgesic Response | Intensified upon co-administration with cabotegravir. | Better baseline analgesic response compared to males. | researchgate.net |
| UGT Enzyme Expression | Fluctuations correlated with altered drug metabolism and excretion. | Fluctuations correlated with altered drug metabolism and excretion. | researchgate.net |
| Inflammatory Cytokines (Liver) | Increased levels, primarily driven by cabotegravir. | Not specified as a primary observation. | researchgate.net |
| Inflammatory Cytokines (Brain) | Increased levels, primarily driven by morphine. | Not specified as a primary observation. | researchgate.net |
Physiologically-Based Pharmacokinetic (PBPK) Modeling
In addition to direct animal testing, physiologically-based pharmacokinetic (PBPK) modeling is a powerful preclinical tool used to simulate and predict DDIs. PBPK models for cabotegravir have been developed to assess its potential to inhibit organic anion transporters (OAT1 and OAT3), which are crucial for the renal clearance of many drugs.
Simulations predicted that co-administration of oral cabotegravir would result in a minor increase (less than 25%) in the systemic exposure (Area Under the Curve - AUC) and peak concentration (Cmax) of tested OAT1 and OAT3 substrates. mdpi.com A sensitivity analysis, which explores the impact of uncertainties in in vitro data, suggested a potential for exposure increases of up to 80% under worst-case assumptions. mdpi.com These modeling studies, which complement animal data, indicated that clinically relevant DDIs mediated by OAT1 or OAT3 inhibition are not anticipated with cabotegravir. mdpi.com
Table 2: Predicted Effects of Cabotegravir on OAT Substrates via PBPK Modeling
| Parameter | Predicted Mean Increase in Systemic Exposure (AUC) | Predicted Mean Increase in Peak Concentration (Cmax) | Reference |
|---|
| OAT1/OAT3 Substrates | 1.04 to 1.18-fold (<25%) | 1.01 to 1.05-fold (<25%) | mdpi.com |
Other preclinical studies in rats and rabbits have been conducted, primarily focusing on reproductive and fetal toxicology, which confirmed the use of these animal models in cabotegravir research but did not specifically investigate DDIs with probe substrates. nih.govgskpro.com
Pharmacodynamics of Cabotegravir D3 in Preclinical Models
In Vitro Antiviral Activity Assessments (e.g., cell-based assays)
No specific data from in vitro antiviral activity assays for Cabotegravir-d3 are available in the public domain. For the non-deuterated parent compound, Cabotegravir (B606451), extensive in vitro testing has been conducted. For instance, Cabotegravir has demonstrated potent antiviral activity against various strains of HIV-1, with 50% effective concentration (EC50) values in the low nanomolar range in different cell-based assays. europa.eunih.gov Studies have also shown its activity against HIV-2. nih.govnih.gov
A hypothetical data table for this compound would resemble the one below, but it must be emphasized that the values are purely illustrative due to the absence of actual research findings.
Hypothetical In Vitro Antiviral Activity of this compound
| Cell Line | Virus Strain | EC₅₀ (nM) |
|---|---|---|
| MT-4 | HIV-1 IIIB | Data not available |
| PBMCs | HIV-1 BaL | Data not available |
| 293T | HIV-2 ROD9 | Data not available |
This table is for illustrative purposes only. No public data is available.
Target Occupancy Studies in Animal Tissues
There are no published preclinical studies detailing the target occupancy of this compound in animal tissues. Target occupancy studies are crucial for understanding the extent and duration of a drug's engagement with its intended biological target, in this case, the HIV integrase enzyme within relevant tissues. Such studies would provide insight into whether the deuteration of Cabotegravir affects its ability to bind to and inhibit the integrase enzyme in vivo.
For illustrative purposes, a data table for such a study might look as follows, though it remains speculative without actual data.
Hypothetical Target Occupancy of this compound in Animal Models
| Animal Model | Tissue | Target Occupancy (%) |
|---|---|---|
| Rhesus Macaque | Lymph Node | Data not available |
| Mouse | Spleen | Data not available |
| Mouse | Brain | Data not available |
This table is for illustrative purposes only. No public data is available.
Relationship between Deuteration, Pharmacokinetics, and Pharmacodynamic Outcome in Preclinical Models
The primary rationale for developing a deuterated version of a drug like Cabotegravir is to leverage the kinetic isotope effect. This effect can lead to slower metabolism by cytochrome P450 enzymes, potentially resulting in a longer half-life and increased drug exposure. This altered pharmacokinetic profile could, in turn, influence the pharmacodynamic outcome, possibly allowing for less frequent dosing while maintaining therapeutic concentrations.
However, without direct preclinical studies comparing Cabotegravir and this compound, the precise relationship between deuteration, the resulting pharmacokinetic changes, and the ultimate pharmacodynamic effects (such as sustained viral suppression) remains theoretical. While it is suggested that deuteration enhances metabolic stability while retaining the antiviral activity of the parent compound, dedicated preclinical research is necessary to confirm and quantify this relationship for this compound.
Bioanalytical and Research Applications of Cabotegravir D3
Use as an Internal Standard in Bioanalytical Assays (e.g., LC-MS/MS for quantification of unlabeled cabotegravir)
The primary and most well-documented application of Cabotegravir-d3 is as an internal standard (IS) in bioanalytical assays, particularly for the quantification of unlabeled cabotegravir (B606451) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, which helps to correct for variability during sample preparation and analysis. nih.gov As a stable isotope-labeled (SIL) analog, this compound is considered the gold standard for this purpose. nih.gov
In a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of cabotegravir and rilpivirine (B1684574) in human plasma, [2H3]-Cabotegravir ([2H3]-CAB) was used as the internal standard. nih.gov The assay demonstrated high precision and accuracy over a concentration range of 0.0500 - 10.0 mg/L for cabotegravir. nih.gov The extraction recovery for cabotegravir and its deuterated internal standard was 99% and 102%, respectively, highlighting the comparable behavior of the two compounds during the analytical process. nih.gov
Another LC-MS/MS method for quantifying cabotegravir and rilpivirine from dried blood spots also utilized an isotopically labeled internal standard to ensure accuracy. nih.gov While this study used Cabotegravir-15N, 13C, 2H2, the principle remains the same: the SIL internal standard compensates for potential matrix effects and variations in instrument response. nih.gov The near-identical chemical and physical properties of this compound to the parent drug ensure that it behaves similarly during extraction, chromatography, and ionization, thus providing reliable quantification. nih.gov
| Parameter | Details from a Validated UPLC-MS/MS Method nih.gov |
|---|---|
| Internal Standard Used | [2H3]-Cabotegravir |
| Analytical Technique | UPLC-MS/MS |
| Biological Matrix | Human EDTA plasma |
| Sample Preparation | Protein precipitation with methanol (B129727) |
| Concentration Range (Cabotegravir) | 0.0500 - 10.0 mg/L |
| Extraction Recovery (Cabotegravir) | 99% |
| Extraction Recovery (Internal Standard) | 102% |
| Within-day and Between-day Precision (CV) | <5.0% |
| Within-day and Between-day Accuracy | 101% |
Application in Microdosing Studies and Tracer Experiments (Conceptual)
Conceptually, this compound is an ideal candidate for use in microdosing studies and as a metabolic tracer. Microdosing involves administering a sub-therapeutic dose of a drug to characterize its pharmacokinetic profile in humans with minimal exposure. clinicaltrials.gov Stable isotope-labeled compounds like this compound are frequently used as tracers in such studies. nih.govresearchgate.net
In a typical tracer study, a microdose of the deuterated drug could be administered simultaneously with a therapeutic dose of the unlabeled drug. The distinct mass of this compound allows it to be differentiated from the unlabeled cabotegravir by mass spectrometry. ontosight.ai This methodology would enable precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labeling. This approach is particularly valuable for studying metabolic pathways and understanding how drugs are processed in the body.
While specific microdosing or tracer studies employing this compound are not yet published, the principles of using deuterated compounds for metabolic pathway tracing and pharmacokinetic studies are well-established.
Utility in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
The use of deuterated analogs like this compound can be conceptually extended to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) investigations. SAR studies explore how modifications to a chemical structure affect its biological activity, while SPR studies examine the impact of structural changes on physical properties like solubility and metabolism. researchgate.netresearchgate.net
Deuteration can influence a drug's metabolic profile through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions at the site of deuteration. wikipedia.orgnih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites. researchgate.netinformaticsjournals.co.in
In the context of cabotegravir, which is primarily metabolized by glucuronidation, selectively deuterating positions susceptible to metabolism could alter its pharmacokinetic properties. nih.gov By synthesizing different deuterated versions of cabotegravir and evaluating their metabolic stability and activity, researchers could gain deeper insights into its SAR and SPR. For instance, a study on nevirapine (B1678648) analogs used deuteration to probe metabolic pathways, demonstrating how isotopic substitution can shift metabolism. acs.org While studies on cabotegravir have explored its SAR through other chemical modifications, the specific use of this compound for this purpose remains a conceptual application. frontiersin.org
| Research Area | Conceptual Application of this compound | Potential Insights |
|---|---|---|
| Metabolic Stability | Compare the in vitro metabolism of Cabotegravir vs. This compound. | Identify metabolic "hotspots" and quantify the kinetic isotope effect on metabolic clearance. wikipedia.org |
| Pharmacokinetics | Conduct in vivo studies in animal models with this compound. | Determine if deuteration alters half-life, exposure (AUC), and metabolite profile. informaticsjournals.co.in |
| Structure-Activity Relationship | Assess the anti-HIV activity of this compound. | Confirm that deuteration at specific sites does not negatively impact biological potency. |
Advanced Computational Modeling with Deuterated Derivatives
Computational modeling is a powerful tool in drug discovery and development. For cabotegravir, computational methods such as density functional theory (DFT) have been used to investigate its crystal structure and relate it to its low solubility. researchgate.netnih.govmdpi.com
Conceptually, incorporating deuterated derivatives like this compound into these models could provide a more refined understanding of its structural and energetic properties. The slight differences in bond length and vibrational frequencies between carbon-hydrogen and carbon-deuterium bonds can be modeled to predict the impact of deuteration on the molecule's conformation and stability. msudenver.edu
For example, quantum mechanical calculations could be used to model the kinetic isotope effect, predicting how deuteration at specific sites would affect the energy barriers for metabolic reactions. mdpi.com This could help in designing new analogs with improved metabolic stability. While computational studies have been performed on unlabeled cabotegravir, the specific inclusion of this compound in such models is a forward-looking research application that could further optimize the drug's properties. researchgate.netnih.gov
Future Research Directions for Deuterated Integrase Inhibitors
Exploration of Novel Deuteration Sites for Enhanced Properties
The primary rationale for deuteration in drug design is to slow down metabolic processes by strengthening the chemical bonds susceptible to enzymatic cleavage. For integrase inhibitors, future research will focus on identifying and exploring novel sites for deuterium (B1214612) substitution to further enhance their properties.
Systematic deuteration at various positions within the Cabotegravir (B606451) molecule, beyond the currently utilized sites, could lead to derivatives with even more favorable pharmacokinetic profiles. The goal is to reduce the rate of metabolism, thereby increasing the drug's half-life and allowing for less frequent dosing. This is particularly relevant for the development of ultra-long-acting formulations.
Beyond simply slowing metabolism, strategic deuteration could also be employed to:
Improve Selectivity: By altering metabolic pathways, deuteration can minimize the formation of off-target or reactive metabolites, potentially enhancing the drug's selectivity for the HIV integrase enzyme. nih.gov
Reduce Toxicity: Decreasing the formation of potentially toxic metabolites is another key benefit of deuteration that warrants further investigation.
Enhance Oral Bioavailability: In some instances, deuteration has been shown to improve the absorption of drugs from the gastrointestinal tract. Exploring this potential for integrase inhibitors could lead to more effective oral treatment options.
A recent study on a deuterated version of dextromethorphan, SAL0114, demonstrated that deuteration enhanced metabolic stability both in vitro and in vivo without altering its primary activity. nih.gov This highlights the potential of applying similar strategies to integrase inhibitors to achieve superior therapeutic outcomes.
Development of Advanced Analytical Techniques for Deuterated Compounds
The increasing use of deuterated compounds in pharmaceutical research necessitates the development and refinement of analytical techniques for their precise characterization and quantification. rsc.org Future research in this area will be crucial for the successful development of deuterated integrase inhibitors like Cabotegravir-d3.
Key areas of focus include:
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org Future work will involve developing more sensitive and high-throughput HR-MS methods to accurately quantify deuterated drugs and their metabolites in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the specific sites of deuteration within a molecule. rsc.organsto.gov.au Advanced NMR techniques, including two-dimensional NMR, can provide detailed structural information and help to understand the impact of deuteration on the molecule's conformation. sparkl.me
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating deuterated compounds from their non-deuterated counterparts and other metabolites. ansto.gov.au The development of more efficient and selective chromatographic methods will be critical for pharmacokinetic and metabolism studies.
A study by Roy et al. proposed a strategy using a combination of LC-ESI-HR-MS and NMR to evaluate the isotopic enrichment and structural integrity of various deuterated compounds, demonstrating the power of these combined techniques. rsc.org
Integration of Multi-Omics Data in Preclinical Deuterated Drug Studies
The era of "big data" in biology offers unprecedented opportunities to understand the complex interactions between drugs and biological systems. The integration of multi-omics data—genomics, proteomics, transcriptomics, and metabolomics—in preclinical studies of deuterated integrase inhibitors will provide a more holistic understanding of their effects. astrazeneca.comfrontlinegenomics.compharmalex.com
Future research will leverage multi-omics approaches to:
Elucidate Mechanisms of Action: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to deuterated drug treatment, researchers can gain deeper insights into the drug's mechanism of action and identify potential off-target effects. frontiersin.org
Identify Biomarkers of Efficacy and Toxicity: Multi-omics data can help identify molecular signatures that correlate with drug efficacy or toxicity, paving the way for personalized medicine approaches. frontlinegenomics.com
Predict Drug Response: Integrating multi-omics data with computational modeling can help predict which patient populations are most likely to respond favorably to a particular deuterated integrase inhibitor. astrazeneca.com
AstraZeneca is already pioneering the use of multi-omic imaging in preclinical discovery to inform clinical decision-making and patient selection. astrazeneca.com Applying similar strategies to deuterated drug development will be a key future direction.
Mechanistic Studies on Long-Acting Formulations of Deuterated Integrase Inhibitors in Animal Models
The development of long-acting (LA) injectable formulations of antiretroviral drugs represents a major advance in HIV treatment and prevention, offering the potential to improve adherence and, consequently, treatment outcomes. researchgate.netfrontiersin.org Mechanistic studies in animal models are crucial to understanding the in vivo behavior of these formulations.
Future research on LA formulations of deuterated integrase inhibitors will focus on:
Pharmacokinetic Profiling: Detailed pharmacokinetic studies in animal models, such as rats and non-human primates, are essential to characterize the absorption, distribution, metabolism, and excretion of the deuterated drug from the LA formulation. researchgate.netacs.org
Tissue Distribution and Depot Formation: Understanding how the drug is released from the injection site and distributes to various tissues, including viral reservoirs, is critical. Techniques like imaging mass spectrometry can visualize drug distribution at the tissue level. astrazeneca.com
Relationship between Pharmacokinetics and Pharmacodynamics: Correlating drug concentrations at the site of action with antiviral activity is key to optimizing dosing regimens for LA formulations.
Safety and Biocompatibility: Long-term studies in animal models are necessary to evaluate the safety and biocompatibility of the LA formulation, including any potential local or systemic toxicities. researchgate.net
Studies on nanoformulated LA cabotegravir prodrugs have shown extended antiretroviral activity for up to a year in mice and rhesus macaques, demonstrating the promise of this approach. researchgate.net Similar mechanistic studies with deuterated integrase inhibitors will be vital for their successful clinical translation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cabotegravir-d3, and how can deuterium incorporation efficiency be validated?
- Methodological Answer : Deuterated analogs like this compound require precise synthetic pathways, such as hydrogen-deuterium exchange or catalytic deuteration. Validate incorporation efficiency using nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring D-labeling at specific positions) and high-resolution mass spectrometry (HRMS). Compare spectral data with non-deuterated analogs to confirm isotopic purity (>98% is typical for pharmacological studies). For reproducibility, document reaction conditions (temperature, solvent, catalyst) and batch-specific deviations .
Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for quantifying this compound in plasma or tissue samples. Use stable isotope-labeled internal standards (e.g., Cabotegravir-d6) to correct for matrix effects. For structural confirmation, employ Fourier-transform infrared spectroscopy (FTIR) to track deuterium-induced vibrational shifts. Ensure method validation per FDA/EMA guidelines, including specificity, linearity, and precision across ≥3 independent replicates .
Q. How does this compound’s pharmacokinetic (PK) profile differ from its non-deuterated counterpart in preclinical models?
- Methodological Answer : Conduct comparative PK studies in rodent or non-human primate models using a crossover design. Administer equimolar doses of Cabotegravir and this compound intravenously/orally. Collect serial blood samples to calculate AUC, Cmax, and half-life. Use non-compartmental analysis (NCA) to assess deuterium’s impact on metabolic stability (e.g., via CYP450 enzyme interactions). Report inter-subject variability and statistical significance (p < 0.05) using ANOVA .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s antiviral efficacy data across in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies may arise from differences in protein binding, tissue penetration, or metabolite interference. Design a tiered analysis:
- Step 1 : Replicate in vitro assays (e.g., HIV-1 RT inhibition) under physiological protein concentrations (e.g., 40 g/L albumin).
- Step 2 : Perform ex vivo tissue distribution studies using radiolabeled this compound to quantify penetration into sanctuary sites (e.g., lymph nodes).
- Step 3 : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with efficacy endpoints. Address outliers via sensitivity analysis .
Q. How can researchers investigate this compound’s potential resistance mechanisms in long-term antiviral therapy?
- Methodological Answer : Use directed evolution experiments with HIV-1 strains under subtherapeutic this compound pressure. Sequence viral RNA periodically to identify mutations (e.g., integrase gene substitutions). Validate resistance via:
- Enzymatic assays : Compare inhibitory concentrations (IC50) of mutant vs. wild-type integrase.
- Molecular dynamics simulations : Model deuterium’s steric effects on drug-target binding. Publish raw sequencing data in repositories like GenBank for cross-study validation .
Q. What methodologies are recommended for cross-study comparisons of this compound’s metabolic stability?
- Methodological Answer : Standardize protocols using the Human Liver Microsome (HLM) Stability Assay:
- Control variables : Microsome lot, incubation time (30–60 min), NADPH concentration (1 mM).
- Data normalization : Express degradation rates as % remaining parent compound relative to positive controls (e.g., testosterone for CYP3A4 activity).
- Meta-analysis : Apply PRISMA guidelines to aggregate data from published studies, adjusting for inter-laboratory variability via random-effects models .
Data Management and Reproducibility
Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement a quality-by-design (QbD) framework:
- Critical quality attributes (CQAs) : Deuterium enrichment, residual solvents.
- Process parameters : Optimize via design of experiments (DoE), such as factorial designs testing catalyst loading (5–10 mol%) and reaction time (12–24 hrs).
- Documentation : Adhere to FAIR data principles—archive raw spectral files and synthetic protocols in repositories like Zenodo .
Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other antiretrovirals?
- Methodological Answer : Use the Chou-Talalay Combination Index (CI) method:
- Experimental setup : Dose-response matrices for this compound and companion drugs (e.g., rilpivirine).
- Analysis : Calculate CI values using CompuSyn software. Interpret synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Report 95% confidence intervals and validate with Bliss independence models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
